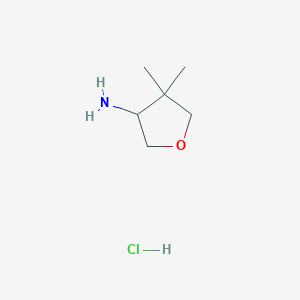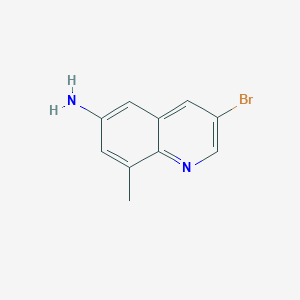
3-Brom-8-methylchinolin-6-amin
Übersicht
Beschreibung
3-Bromo-8-methylquinolin-6-amine is a chemical compound . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedl¨ander, P ´fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit important biological activities, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Wissenschaftliche Forschungsanwendungen
Medizin: Antimykotika und Antikrebsmittel
3-Brom-8-methylchinolin-6-amin, wie andere Chinolinderivate, zeigt ein erhebliches Potenzial in der medizinischen Chemie. Es wurde aufgrund seiner antimikrobiellen Eigenschaften identifiziert, die gegen verschiedene grampositive und gramnegative mikrobielle Arten wirksam sind . Darüber hinaus ist sein struktureller Rahmen förderlich für die Antikrebsaktivität, mit der Fähigkeit, die DNA-Synthese in Krebszellen zu hemmen, indem es auf die DNA-Gyrase und die Topoisomerase vom Typ IV abzielt .
Elektronik: Photovoltaikanwendungen
Im Bereich der Elektronik wurden Chinolinderivate in der Photovoltaik der dritten Generation eingesetzt. Sie dienen als Metallkomplexe in Photovoltaikzellen, tragen zu Absorptionsspektren und Energieniveaus bei, die für eine effiziente Umwandlung von Sonnenenergie entscheidend sind . Diese Anwendung ist für this compound aufgrund seiner strukturellen Anpassungsfähigkeit besonders relevant.
Materialwissenschaft: OLEDs und Transistoren
Chinolinverbindungen, einschließlich this compound, sind vielversprechende Materialien für die Emissionschicht organischer Leuchtdioden (OLEDs) und wurden in Transistoren eingesetzt . Ihre elektronischen Eigenschaften machen sie für diese Anwendungen geeignet, bei denen sie die Geräteleistung und -haltbarkeit verbessern können.
Lebensmittelindustrie: Lebensmittelsicherheit und -konservierung
Während spezifische Anwendungen von this compound in der Lebensmittelindustrie nicht direkt zitiert werden, sind Chinolinderivate für ihre Rolle in der Lebensmittelsicherheit und -konservierung bekannt. Ihre antimikrobiellen Eigenschaften können genutzt werden, um Lebensmittelprodukte vor mikrobieller Kontamination zu schützen .
Farbstoffindustrie: Farbstoffsynthese
Chinolinderivate sind historisch bedeutsam in der Farbstoffindustrie für ihre lebendigen Farben und Stabilität. This compound kann an der Synthese komplexer Farbstoffe beteiligt sein und eine Reihe von Farbtönen für verschiedene Anwendungen liefern.
Katalyse: Suzuki-Miyaura-Kupplung
In der Katalyse sind Chinolinderivate Teil des Suzuki-Miyaura-Kupplungsprozesses, einer weit verbreiteten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Sie können als Zwischenprodukte oder Katalysatoren wirken und die Reaktion unter milden Bedingungen ermöglichen .
Antivirale Forschung: HIV und andere Viren
Der Chinolinkern ist in Verbindungen mit Anti-HIV-Eigenschaften vorhanden. Derivate wie this compound könnten möglicherweise modifiziert werden, um ihre Wirksamkeit gegen HIV und andere Viren zu verbessern .
Antimalaria-Forschung: Medikamentenentwicklung
Chinoline sind das Rückgrat vieler Antimalariamittel. Die Forschung an neuen Derivaten, einschließlich this compound, ist weiterhin ein bedeutendes Gebiet, das darauf abzielt, effektivere Behandlungen gegen Malaria zu entwickeln .
Wirkmechanismus
Target of Action
Quinoline compounds, to which 3-bromo-8-methylquinolin-6-amine belongs, are known to have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .
Biochemical Pathways
Quinoline compounds are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Quinoline compounds are known to have a wide range of biological activities, including antimicrobial, antimalarial, and anticancer activities .
Zukünftige Richtungen
Quinoline and its derivatives continue to be an area of active research due to their wide range of biological activities and potential therapeutic applications . There is a need for the development of new molecules containing this nucleus, with a focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Biochemische Analyse
Biochemical Properties
3-Bromo-8-methylquinolin-6-amine plays a crucial role in various biochemical reactions. It has been shown to interact with tubulin, a protein that is essential for the polymerization of microtubules. By binding to the α subunit of tubulin, 3-Bromo-8-methylquinolin-6-amine inhibits the polymerization process, thereby affecting cell division and other microtubule-dependent processes . Additionally, this compound has demonstrated fungicidal properties, making it effective against certain phytopathogens .
Cellular Effects
The effects of 3-Bromo-8-methylquinolin-6-amine on cellular processes are profound. It influences cell function by disrupting microtubule dynamics, which in turn affects cell division and intracellular transport. This disruption can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Bromo-8-methylquinolin-6-amine can induce cell cycle arrest and apoptosis in certain cell types .
Molecular Mechanism
At the molecular level, 3-Bromo-8-methylquinolin-6-amine exerts its effects primarily through its interaction with tubulin. By binding to the α subunit of tubulin, it inhibits the polymerization of microtubules, leading to the destabilization of the microtubule network. This inhibition can result in the activation of cell cycle checkpoints and the induction of apoptosis. Additionally, 3-Bromo-8-methylquinolin-6-amine may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-8-methylquinolin-6-amine can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-8-methylquinolin-6-amine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained disruptions in cellular processes, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Bromo-8-methylquinolin-6-amine in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit microtubule polymerization. At higher doses, 3-Bromo-8-methylquinolin-6-amine can induce toxic effects, including severe disruptions in cellular function and tissue damage . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
3-Bromo-8-methylquinolin-6-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites. Understanding the metabolic pathways of 3-Bromo-8-methylquinolin-6-amine is crucial for optimizing its use in biochemical research and therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Bromo-8-methylquinolin-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution of 3-Bromo-8-methylquinolin-6-amine can affect its activity and efficacy in biochemical reactions and therapeutic applications .
Subcellular Localization
3-Bromo-8-methylquinolin-6-amine exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 3-Bromo-8-methylquinolin-6-amine can provide insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
3-bromo-8-methylquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-9(12)4-7-3-8(11)5-13-10(6)7/h2-5H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMCMTCCDSFGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC(=CN=C12)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736621 | |
| Record name | 3-Bromo-8-methylquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858467-31-9 | |
| Record name | 3-Bromo-8-methyl-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858467-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-methylquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-(3-Aminophenyl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B1376288.png)
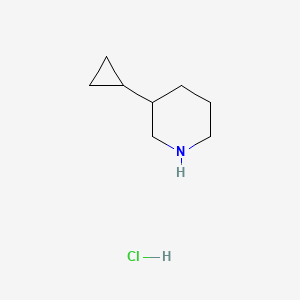

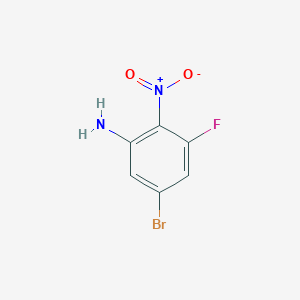
![[2-Amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B1376294.png)
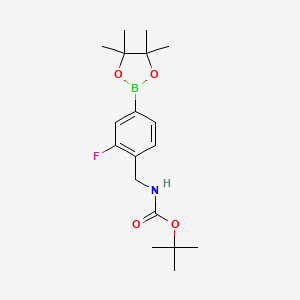


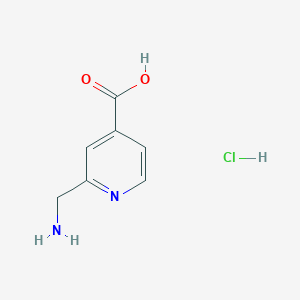
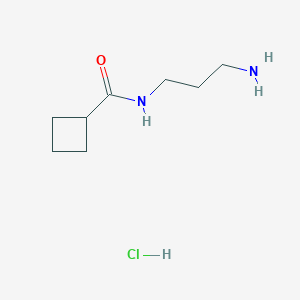
![5-Azaspiro[2.4]heptan-7-ol hydrochloride](/img/structure/B1376301.png)

